molecular formula C5H13NO4S B2442248 2,3-Dimethoxypropane-1-sulfonamide CAS No. 2026587-11-9

2,3-Dimethoxypropane-1-sulfonamide

Cat. No. B2442248
CAS RN: 2026587-11-9
M. Wt: 183.22
InChI Key: INVKHNVEEZJRMM-UHFFFAOYSA-N
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Description

2,3-Dimethoxypropane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has a CAS Number of 2026587-11-9 and a molecular weight of 183.23 .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . Its InChI code is 1S/C5H13NO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) .

Mechanism of Action

Target of Action

2,3-Dimethoxypropane-1-sulfonamide belongs to the class of sulfonamides, which are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, sulfonamides prevent the production of tetrahydrofolic acid, a co-factor required for the synthesis of nucleic acids and amino acids . This inhibition disrupts bacterial DNA synthesis, leading to bacteriostasis .

Pharmacokinetics

Sulfonamides in general are known for their good absorption and wide distribution in the body . They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth. By preventing the synthesis of folic acid, these compounds disrupt the production of nucleic acids and proteins essential for bacterial survival and replication .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA or folic acid in the environment can reduce the efficacy of sulfonamides . Additionally, the pH of the environment can affect the ionization state of sulfonamides, potentially influencing their absorption and distribution .

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-Dimethoxypropane-1-sulfonamide in lab experiments include its ease of synthesis, stability, and versatility. This compound can be used as a protecting group for amino acids and peptides, as well as a reagent in organic synthesis. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its mechanism of action.

Future Directions

There are several future directions for the research on 2,3-Dimethoxypropane-1-sulfonamide. One potential direction is to investigate its potential as an anticancer drug. Another direction is to investigate its mechanism of action and its potential as a tool for studying protein and nucleic acid function. Additionally, further studies are needed to determine the toxicity of this compound and its potential side effects.

Synthesis Methods

2,3-Dimethoxypropane-1-sulfonamide can be synthesized by reacting 2,3-dimethoxypropanol with sulfamic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate sulfamic acid ester, which is then hydrolyzed to yield this compound. The synthesis of this compound is relatively simple and can be carried out on a large scale.

Scientific Research Applications

2,3-Dimethoxypropane-1-sulfonamide has been used in a variety of scientific research applications, such as in the synthesis of amino acids and peptides, as well as in the development of new drugs. This compound has been used as a protecting group for amino acids and peptides during solid-phase peptide synthesis, which allows for the selective deprotection of specific amino acid residues. This compound has also been used as a reagent in organic synthesis, such as in the preparation of sulfonamides and sulfonate esters.

Safety and Hazards

The safety information for 2,3-Dimethoxypropane-1-sulfonamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3-dimethoxypropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVKHNVEEZJRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CS(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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